1-(2-Butylpyrrolidin-1-yl)ethanone
Description
1-(2-Butylpyrrolidin-1-yl)ethanone is a nitrogen-containing ketone featuring a pyrrolidine ring substituted with a butyl group at the 2-position and an acetyl group at the 1-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity. Applications remain speculative but may align with pharmaceutical intermediates, given pyrrolidine’s prevalence in bioactive molecules.
Properties
CAS No. |
131119-50-1 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(2-butylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h10H,3-8H2,1-2H3 |
InChI Key |
NBWAXBMBEFTNMV-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCN1C(=O)C |
Canonical SMILES |
CCCCC1CCCN1C(=O)C |
Synonyms |
Pyrrolidine, 1-acetyl-2-butyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that 1-(2-butylpyrrolidin-1-yl)ethanone exhibits several biological activities:
Neuropharmacological Effects
Studies suggest that compounds similar to this compound may act on the central nervous system (CNS). They have been investigated for their potential in treating anxiety and depression due to their ability to modulate neurotransmitter systems.
Antimicrobial Properties
There is emerging evidence that the compound may possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antiseptics.
Analgesic Effects
Preliminary studies indicate that this compound could have analgesic properties, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Case Study 1: Neuropharmacological Assessment
A study evaluated the effects of this compound on anxiety-like behaviors in animal models. Results indicated a significant reduction in anxiety levels, suggesting its potential as a therapeutic agent for anxiety disorders .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of related compounds showed that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. This positions this compound as a potential lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
- 1-(1,4,5,6-Tetrahydro-pyridin-3-yl)ethanone (C₇H₁₁NO): Structure: Features a partially saturated pyridine ring. Properties: Boiling point = 140–142°C (0.998 Torr), pKa = 7.57 . The target compound’s pyrrolidine ring (pKa ~11 for pyrrolidine) is more basic, enhancing solubility in acidic environments.
- 1-(2-Methylpyridin-4-yl)ethanone (C₈H₉NO): Structure: Aromatic pyridine with a methyl group. Comparison: Pyridine’s aromaticity imparts electron-withdrawing effects, reducing the ketone’s reactivity compared to the target compound’s aliphatic pyrrolidine. Pyridine derivatives often exhibit higher metabolic stability but lower solubility .
Aromatic vs. Aliphatic Substituents
- 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃): Structure: Nitro and amino groups on a phenyl ring. Comparison: The electron-withdrawing nitro group increases ketone reactivity, while the amino group introduces polarity. This contrasts with the target compound’s aliphatic butyl group, which prioritizes lipophilicity over electrophilicity .
- 1-(3-Methyl-benzofuran-2-yl)-ethanone (C₇H₈O₂): Structure: Benzofuran with a methyl group. Application: Used in fragrances (e.g., Neroli One) due to its volatile, diffusive properties . Comparison: The aromatic benzofuran likely reduces volatility compared to the target compound’s aliphatic structure, suggesting divergent applications (fragrance vs. pharmaceutical).
Complex Heterocyclic Systems
- 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one: Structure: Pyrrolidine fused with pyrazolopyrazine and an aminoethyl group. Properties: LogD (pH 5.5) = N/A; H-bond acceptors = 5, donors = 1 . Comparison: The extended heterocyclic system increases molecular complexity and hydrogen-bonding capacity, likely enhancing target engagement in biological systems compared to the simpler target compound.
Physico-Chemical and Functional Properties
Table 1: Comparative Data for Selected Ethanone Derivatives
| Compound Name | Heterocycle | Substituents | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|---|
| 1-(2-Butylpyrrolidin-1-yl)ethanone | Pyrrolidine | 2-Butyl | C₉H₁₇NO | High lipophilicity, basic (pKa ~11) | Pharmaceutical (potential) |
| 1-(1,4,5,6-Tetrahydro-pyridin-3-yl)ethanone | Tetrahydro-pyridine | - | C₇H₁₁NO | Bp = 140–142°C, pKa = 7.57 | Undisclosed |
| 1-(3-Methyl-benzofuran-2-yl)-ethanone | Benzofuran | 3-Methyl | C₇H₈O₂ | Volatile, floral odor | Fragrance |
| 1-(2-Amino-6-nitrophenyl)ethanone | Phenyl | 2-Amino,6-Nitro | C₈H₈N₂O₃ | Polar, reactive ketone | Synthetic intermediate |
Preparation Methods
Enolate Formation and Butylation
Pyrrolidin-2-one serves as a versatile precursor for introducing substituents at the α-position. Deprotonation using lithium diisopropylamide (LDA) or sodium hydride generates a resonance-stabilized enolate at the 2-position. Subsequent alkylation with 1-bromobutane in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C affords 2-butylpyrrolidin-2-one. This method, adapted from analogous N-alkylation protocols, achieves 70–85% yields depending on the base and solvent system.
Reaction Conditions:
Lactam Reduction to 2-Butylpyrrolidine
Reduction of 2-butylpyrrolidin-2-one to 2-butylpyrrolidine employs lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding the secondary amine. Alternative catalytic hydrogenation using palladium on carbon (Pd/C) under 30 bar H₂ pressure in ethanol achieves comparable yields (90–95%).
Optimized Protocol:
N-Acetylation of 2-Butylpyrrolidine
The final step involves acetylation of the pyrrolidine nitrogen using acetyl chloride or acetic anhydride. Triethylamine (TEA) scavenges HCl, driving the reaction to completion. Dichloromethane (DCM) or ethyl acetate serves as the solvent.
Procedure:
-
Acetylating Agent: Acetyl chloride (1.5 equiv)
-
Base: TEA (2.0 equiv)
-
Solvent: DCM, 0°C → room temperature
Reductive Amination of 2-Butanoylpyrrole
Substrate Synthesis and Cyclization
2-Butanoylpyrrole, synthesized via Friedel-Crafts acylation of pyrrole with butyryl chloride, undergoes hydrogenation over Raney nickel (Ra-Ni) at 50–100°C. Ammonia introduced during the reaction facilitates reductive amination, forming the pyrrolidine ring with a butyl side chain.
Key Parameters:
Direct N-Acetylation
In situ acetylation using acetic anhydride in the presence of pyridine avoids intermediate isolation, streamlining the process.
Cyclization of 4-Aminopentyl Butyl Ketone
Precursor Synthesis
4-Aminopentyl butyl ketone, prepared by condensing 4-aminopentanol with butyryl chloride, undergoes acid-catalyzed cyclization. Hydrochloric acid (HCl) in refluxing toluene promotes intramolecular nucleophilic attack, forming the pyrrolidine ring.
Conditions:
Post-Functionalization
The cyclized product is acetylated using acetyl chloride/TEA, as described in Section 1.3.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Enolate Alkylation | High regioselectivity | Requires cryogenic conditions | 78–88 |
| Reductive Amination | One-pot synthesis | Moderate functional group tolerance | 70–75 |
| Cyclization | Scalability | Multi-step synthesis | 68–72 |
Catalytic and Mechanistic Insights
Role of Bases in Enolate Formation
Sodium hydride (NaH) in DMF outperforms LDA in scalability, minimizing side reactions like over-alkylation. Quenching with ammonium chloride ensures safe workup.
Hydrogenation Dynamics
Pd/C catalysts modified with potassium carbonate enhance selectivity during lactam reduction, suppressing over-reduction to piperidine derivatives.
Solvent Effects in Acetylation
Polar aprotic solvents (e.g., DCM) improve acetyl chloride solubility, while TEA effectively neutralizes HCl without forming stable salts.
Industrial Applications and Challenges
Q & A
What are the common synthetic routes for 1-(2-Butylpyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pyrrolidine derivatives. For example:
- Friedel-Crafts approach : React 2-butylpyrrolidine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Optimization strategies :
- Use continuous flow reactors to enhance mixing and heat transfer for large-scale synthesis .
- Replace traditional Lewis acids with ionic liquids to improve catalyst recovery and reduce waste .
- Monitor reaction progress via in-situ FTIR to optimize reaction time and minimize side products.
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. To address this:
- Standardize protocols : Use deuterated solvents (e.g., CDCl₃) and reference standards (e.g., TMS for NMR) .
- Cross-validate with computational tools : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA) .
- Replicate conditions : Ensure identical pH, temperature, and concentration settings as cited studies .
What crystallographic software is suitable for determining the molecular structure of this compound?
Level: Basic
Methodological Answer:
- SHELX suite : Ideal for small-molecule refinement. Use SHELXL for high-resolution data and SHELXD for structure solution .
- ORTEP-3 : Generates thermal ellipsoid plots for visualizing molecular geometry and disorder .
- Best practices : Validate results against Cambridge Structural Database (CSD) entries for similar pyrrolidine derivatives .
What strategies are recommended for computational docking studies to predict biological activity?
Level: Advanced
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide with force fields (e.g., OPLS-AA) to simulate ligand-protein interactions .
- Validation steps :
How can the purity of this compound be assessed using chromatographic techniques?
Level: Basic
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30 v/v) at 1 mL/min .
- GC-MS : Employ a polar column (e.g., DB-5) with electron ionization. Compare retention indices to NIST library entries .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize using iodine vapor or UV light .
How can stability be analyzed under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- Accelerated stability studies :
- pH stability : Prepare buffers (pH 1–13) and measure decomposition kinetics using UV-Vis spectroscopy .
What safety precautions are necessary when handling this compound?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Emergency protocols : Neutralize spills with vermiculite; consult SDS for first-aid measures (e.g., eye irrigation) .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Key challenges :
- Exothermic reactions: Implement jacketed reactors with temperature control .
- Catalyst efficiency: Switch to heterogeneous catalysts (e.g., zeolites) for easier separation .
- Purification : Replace column chromatography with distillation or recrystallization in ethanol/water .
How can NMR spectroscopy confirm regioselectivity during synthesis?
Level: Advanced
Methodological Answer:
- 1D/2D NMR : Use ¹H-¹³C HSQC to correlate protons with carbonyl carbons and NOESY to assess spatial proximity .
- Quantitative analysis : Compare integration ratios of pyrrolidine ring protons to confirm substitution patterns .
What are the key physicochemical properties, and how are they determined?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
